
(Z)-2,7-dimethyloct-4-en-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,7-dimethyloct-4-en-3,6-diol is an organic compound characterized by its unique structure, which includes a double bond and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,7-dimethyloct-4-en-3,6-diol typically involves the use of specific reagents and conditions to achieve the desired configuration and functional groups. One common method involves the use of a Grignard reagent, which reacts with an appropriate aldehyde or ketone to form the desired diol. The reaction conditions often include a solvent such as ether and a controlled temperature to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of biocatalysts. These methods can offer higher yields and greater efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,7-dimethyloct-4-en-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a fully saturated diol.
Scientific Research Applications
(Z)-2,7-dimethyloct-4-en-3,6-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme activity and metabolic pathways.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which (Z)-2,7-dimethyloct-4-en-3,6-diol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-2,7-dimethyloct-4-en-3,6-diol: The trans isomer of the compound, which has different physical and chemical properties.
2,7-dimethyloctane-3,6-diol: A saturated analog without the double bond.
2,7-dimethyloct-4-en-3-ol: A related compound with only one hydroxyl group.
Uniqueness
(Z)-2,7-dimethyloct-4-en-3,6-diol is unique due to its specific configuration and functional groups, which confer distinct reactivity and properties. This makes it valuable for specific applications where these characteristics are advantageous.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(Z)-2,7-dimethyloct-4-ene-3,6-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9(11)5-6-10(12)8(3)4/h5-12H,1-4H3/b6-5- |
InChI Key |
RXKPKYYHNKGKOT-WAYWQWQTSA-N |
Isomeric SMILES |
CC(C)C(/C=C\C(C(C)C)O)O |
Canonical SMILES |
CC(C)C(C=CC(C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


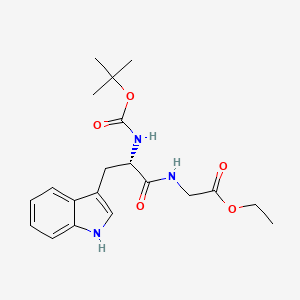
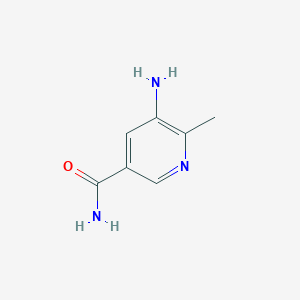
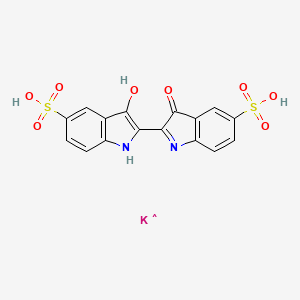
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
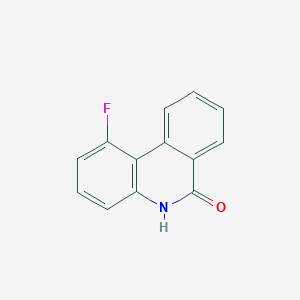

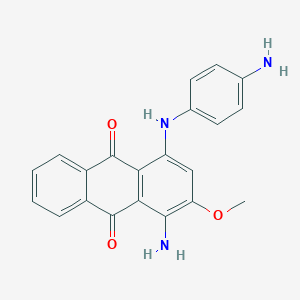
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
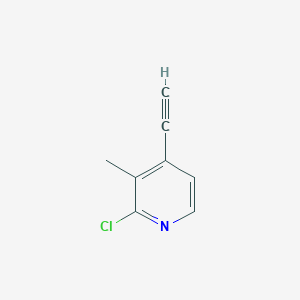
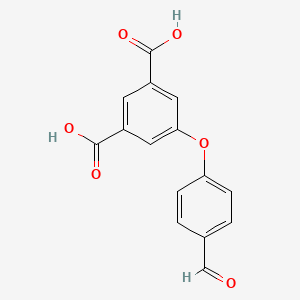

![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)

